Nitro-PDS-Tubulysin M

Catalog No.
S12898087
CAS No.
M.F
C54H73N8O11S3+
M. Wt
1106.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitro-PDS-Tubulysin M

Product Name

Nitro-PDS-Tubulysin M

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methyl-1-[[4-[[(2R)-2-[(6-nitropyridin-3-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]piperidin-1-ium-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

Molecular Formula

C54H73N8O11S3+

Molecular Weight

1106.4 g/mol

InChI

InChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1

InChI Key

FVZABGIKJSSIQM-KDOZOHQXSA-O

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-]

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=CN=C(C=C5)[N+](=O)[O-]

Nitro-PDS-Tubulysin M is a synthetic compound that belongs to the class of drug-linker conjugates, specifically designed for use in antibody-drug conjugate (ADC) therapies. It is composed of Tubulysin M, a potent inhibitor of tubulin polymerization, coupled with Nitro-PDS, which enhances its cytotoxic properties while allowing for targeted delivery to cancer cells. Tubulysin M itself is derived from natural sources and is known for its strong antitumor activity due to its ability to disrupt microtubule dynamics, leading to apoptosis in rapidly dividing cells .

The primary chemical reaction involving Nitro-PDS-Tubulysin M is the conjugation of Tubulysin M with Nitro-PDS. This reaction typically involves the formation of a covalent bond between the carboxylic acid group of Tubulysin M and an appropriate amine or hydroxyl group from Nitro-PDS. The resulting structure retains the essential pharmacophoric elements necessary for biological activity while facilitating the selective delivery of the cytotoxic agent to target cells through specific binding mechanisms associated with ADCs .

Nitro-PDS-Tubulysin M exhibits significant biological activity as an antitumor agent. Its mechanism of action primarily involves inhibition of microtubule polymerization, which is crucial for mitosis. By disrupting the microtubule network, it induces cell cycle arrest and ultimately leads to apoptosis in cancer cells. Studies have shown that compounds derived from Tubulysin M demonstrate potent cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF7) and other solid tumors .

The synthesis of Nitro-PDS-Tubulysin M involves several key steps:

  • Synthesis of Tubulysin M: This typically requires extraction from natural sources followed by purification or total synthesis methods that may involve multiple reaction steps.
  • Conjugation with Nitro-PDS: This step involves coupling reactions where the functional groups on Tubulysin M react with Nitro-PDS under controlled conditions to form the final conjugate.
  • Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity .

Nitro-PDS-Tubulysin M has promising applications in cancer therapy, particularly as part of ADC formulations. By leveraging its ability to selectively target tumor cells while delivering a potent cytotoxic agent, it represents a significant advancement in targeted cancer treatments. Furthermore, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant cancer strains .

Several compounds share structural or functional similarities with Nitro-PDS-Tubulysin M, particularly within the tubulin inhibitor class. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Tubulysin AInhibits microtubule polymerizationDerived from natural sources
Dolastatin 10Disrupts microtubule dynamicsDerived from marine organisms
VincristinePrevents mitotic spindle formationAlkaloid derived from periwinkle plant
PaclitaxelStabilizes microtubulesWidely used in chemotherapy

Nitro-PDS-Tubulysin M stands out due to its specific design as an ADC drug-linker conjugate, which enhances its targeting capabilities compared to traditional tubulin inhibitors. This unique feature allows it to deliver cytotoxic effects more selectively, minimizing damage to healthy tissues while maximizing therapeutic efficacy against tumors .

XLogP3

8.9

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

1105.45609370 g/mol

Monoisotopic Mass

1105.45609370 g/mol

Heavy Atom Count

76

Dates

Modify: 2024-08-10

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